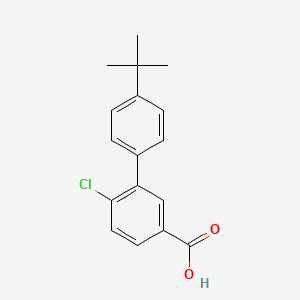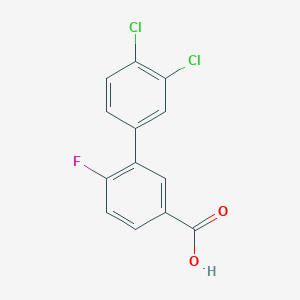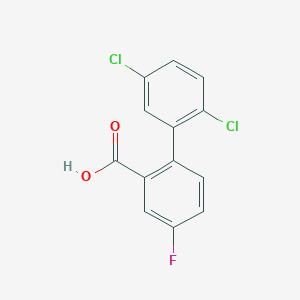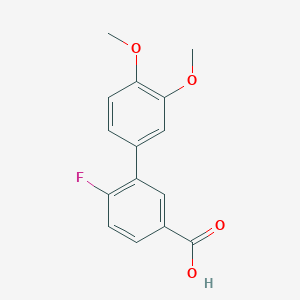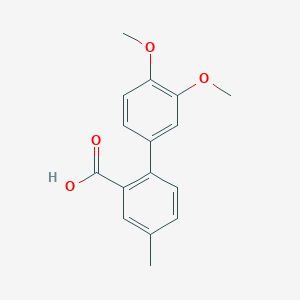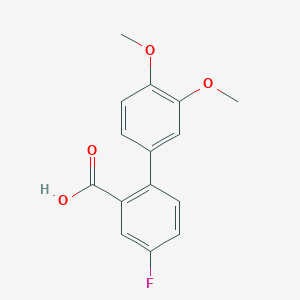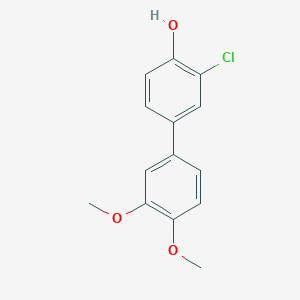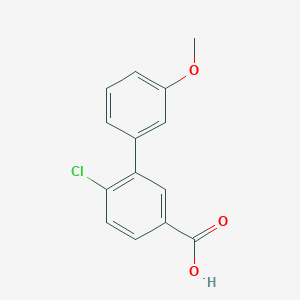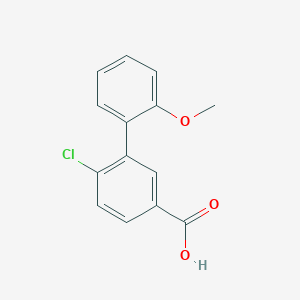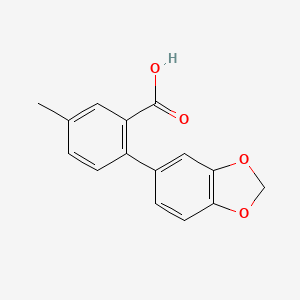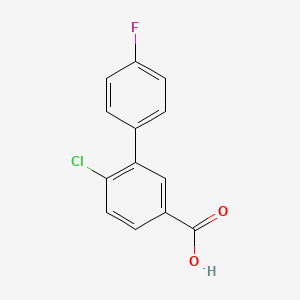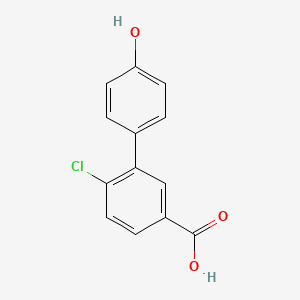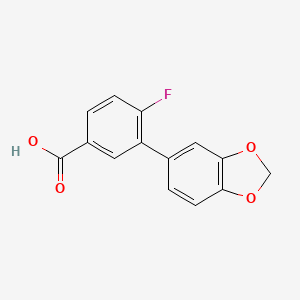
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid: is an aromatic carboxylic acid derivative It features a fluorine atom at the fourth position and a methylenedioxyphenyl group at the third position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methylenedioxyphenyl Group: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the methylenedioxy group.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Carboxylation: The final step involves the carboxylation of the aromatic ring, which can be achieved through a Grignard reaction followed by carbonation and acidification.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom and methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.
Biology and Medicine:
Pharmacological Research:
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Used as a precursor in the production of various industrial chemicals.
作用机制
The mechanism of action of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid depends on its specific application. In pharmacological contexts, it may interact with specific enzymes or receptors, modulating their activity. The methylenedioxy group can participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism in biological systems.
相似化合物的比较
- 3-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(2,3-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(3,4-dimethoxyphenyl)benzoic acid
Comparison:
- Structural Differences: The position of the fluorine atom and the methylenedioxy group can significantly influence the compound’s chemical and physical properties.
- Reactivity: Differences in reactivity can arise from the electronic effects of the substituents.
- Applications: While similar compounds may share some applications, the unique combination of substituents in 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid can confer specific advantages in certain contexts, such as enhanced stability or specific binding interactions.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBWIMMYNWFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

